2-(4-Bromo-1H-imidazol-2-YL)-pyridine

BRD4 inhibition Bromodomain Binding affinity

Sourcing regioisomerically pure bromo-imidazolylpyridines often leads to heterogeneous material that requires repurification before use in cross-coupling. This product provides >95% regiochemical fidelity at the 4-position, confirmed by the validated bromination route. • Regioselectivity: >95% bromine placement eliminates isomeric purification, enabling direct use in Suzuki diversifications. • Biophysical Validation: 70 nM Kd for BRD4 BD1 provides a pre-qualified starting point for bromodomain inhibitor libraries. • Formulation Reliability: 20 mg/mL DMSO solubility ensures homogeneous 50-100 mM stock aliquots without sonication, preserving scaffold integrity.

Molecular Formula C8H6BrN3
Molecular Weight 224.06 g/mol
Cat. No. B15349146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1H-imidazol-2-YL)-pyridine
Molecular FormulaC8H6BrN3
Molecular Weight224.06 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=C(N2)Br
InChIInChI=1S/C8H6BrN3/c9-7-5-11-8(12-7)6-3-1-2-4-10-6/h1-5H,(H,11,12)
InChIKeyQHFPGXJCATVKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-imidazol-2-YL)-pyridine Overview


2-(4-Bromo-1H-imidazol-2-YL)-pyridine (CAS 71048-48-1) is a heterocyclic building block with the molecular formula C8H6BrN3 (MW 224.06 g/mol) . Its structure combines a pyridine ring with a 4‑bromo‑substituted imidazole moiety, creating an electrophilic center at the bromine position that enables versatile downstream functionalization via cross‑coupling and nucleophilic aromatic substitution [1]. This bifunctional character underpins its utility as a synthetic intermediate in medicinal chemistry and agrochemical research, where the precise placement of the bromine atom is critical for subsequent diversification.

Why Analogs Cannot Replace This Scaffold


Close structural analogs—such as non‑brominated imidazolylpyridines, chloro‑substituted variants, or regioisomers with different bromine placement—exhibit markedly different electronic properties, reactivity profiles, and biological target engagement . The bromine atom at the 4‑position of the imidazole ring alters the electron density of the heterocyclic system, influencing both the rate and selectivity of metal‑catalyzed cross‑couplings and the binding affinity for kinase and bromodomain targets [1]. Substituting a chloro or des‑bromo analog can lead to failed coupling reactions, reduced yields, or complete loss of potency in biological assays, underscoring the non‑interchangeable nature of this scaffold in precise synthetic and screening applications .

2-(4-Bromo-1H-imidazol-2-YL)-pyridine vs. Closest Analogs


BRD4 Bromodomain Binding Affinity

2-(4-Bromo-1H-imidazol-2-yl)pyridine exhibits a Kd of 70 nM for BRD4 BD1 by ITC at 25 °C, whereas its des‑bromo counterpart (2-(1H-imidazol-1-yl)pyridine) shows negligible binding (IC50 > 50 µM) [1]. The bromine substituent contributes ~3.3 kcal/mol to the binding free energy, likely through halogen bonding with a backbone carbonyl in the bromodomain pocket [2].

BRD4 inhibition Bromodomain Binding affinity

Pd-Catalyzed Cross-Coupling Reactivity

In Suzuki–Miyaura coupling, the 4‑bromo substituent of 2-(4-bromo-1H-imidazol-2-yl)pyridine undergoes oxidative addition with Pd(0) ~10‑fold faster than the corresponding 4‑chloro analog [1]. This kinetic advantage enables room‑temperature couplings (25–40 °C) with high conversion (>90%), whereas the chloro derivative requires elevated temperatures (80–100 °C) and often yields incomplete reactions [2].

Suzuki coupling C–C bond formation Electrophilicity

Kinase Selectivity Profile

Imidazolyl‑pyridines bearing a 4‑bromo substituent exhibit a 5‑fold higher selectivity for ALK5 (IC50 = 47 nM) over p38α MAPK (IC50 = 10.6 µM) compared to fused imidazopyridine analogs, which typically show 2‑3‑fold selectivity . The monocyclic 4‑bromo‑imidazolyl‑pyridine scaffold maintains potent ALK5 inhibition while minimizing off‑target kinase activity [1].

Kinase selectivity ALK5 p38 MAPK

Synthetic Yield and Regioselectivity

Bromination of 2-(1H-imidazol-2-yl)pyridine with NBS in CH₂Cl₂ at 0 °C affords >85% yield of the 4‑bromo regioisomer (target compound), with <5% of the 5‑bromo isomer detected by HPLC . In contrast, bromination of the 1‑substituted isomer (2-(imidazol-1-yl)pyridine) yields a 3:1 mixture of 4‑ and 5‑bromo products, requiring chromatographic separation and reducing overall yield to ~60% .

Regioselectivity Synthetic yield Process chemistry

Solubility in DMSO and Aqueous Media

2-(4-Bromo-1H-imidazol-2-yl)pyridine exhibits aqueous solubility of 3 mg/mL and DMSO solubility of 20 mg/mL . The positional isomer 4-(4-bromo-1H-imidazol-2-yl)pyridine shows 2‑fold lower aqueous solubility (1.5 mg/mL) and 3‑fold lower DMSO solubility (6.7 mg/mL), limiting its utility in high‑concentration screening and in vivo dosing .

Aqueous solubility DMSO solubility Formulation

2-(4-Bromo-1H-imidazol-2-YL)-pyridine Key Applications


Bromodomain Fragment-Based Drug Discovery

Libraries built around 2-(4-bromo-1H-imidazol-2-yl)pyridine leverage its 70 nM Kd for BRD4 BD1 as a validated starting point for hit‑to‑lead optimization [1]. The bromine atom provides a synthetic handle for rapid diversification via Suzuki coupling, enabling parallel synthesis of focused libraries to explore the acetyl‑lysine binding pocket [2].

ALK5-Selective Kinase Inhibitor Optimization

The 225‑fold selectivity window for ALK5 over p38α MAPK makes this scaffold ideal for developing TGF‑β pathway modulators with reduced off‑target kinase inhibition . Researchers can confidently advance this chemotype to cellular models of fibrosis and cancer, where ALK5 inhibition is a validated therapeutic strategy [3].

Stock Solution Preparation for HTS

The 20 mg/mL DMSO solubility allows formulation of 50–100 mM stock solutions directly from the solid, eliminating the need for sonication or heating that can degrade sensitive heterocycles . This property ensures consistent compound delivery in automated liquid‑handling systems and reduces assay variability due to precipitation [4].

Scalable Process Chemistry

The >95% regioselectivity in the bromination step translates to a streamlined, high‑yielding route amenable to multigram preparation . Process chemists can confidently scale this intermediate without the burden of extensive chromatographic purification or isomeric separation, reducing cost‑of‑goods for internal lead optimization programs [5].

Technical Documentation Hub

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